

Development of a Stability-Indicating HPLC Analytical Method for Dolasetron Mesylate

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Compound of Interest

Compound Name: **DOLASETRON MESYLATE**

Cat. No.: **B8807961**

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Application Note

Abstract

This application note details the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **dolasetron mesylate** in bulk drug and pharmaceutical dosage forms. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines. The developed method is suitable for routine quality control analysis and stability studies of **dolasetron mesylate**.

Introduction

Dolasetron mesylate is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery. A stability-indicating analytical method is crucial to ensure the quality, efficacy, and safety of the drug product by separating the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities. This document provides a comprehensive protocol for a stability-indicating RP-HPLC method for **dolasetron mesylate**.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized Chromatographic Conditions

Parameter	Condition
Instrument	High-Performance Liquid Chromatography (HPLC) system with UV/Vis Detector
Column	C18 (250 mm x 4.6 mm, 5 μ m particle size)
Mobile Phase	Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.0 with orthophosphoric acid) (50:50, v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	285 nm
Injection Volume	20 μ L
Column Temperature	Ambient
Run Time	10 minutes

Experimental Protocols

Preparation of Solutions

Mobile Phase Preparation: Prepare a 0.02 M potassium dihydrogen phosphate buffer by dissolving 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 μ m membrane filter and degas. Prepare the mobile phase by mixing the buffer and acetonitrile in a 50:50 (v/v) ratio and sonicate to degas.

Standard Stock Solution (100 μ g/mL): Accurately weigh and transfer 10 mg of **dolasetron mesylate** working standard into a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 15 minutes to dissolve. Make up the volume to 100 mL with the mobile phase to obtain a concentration of 100 μ g/mL.

Working Standard Solution (10 μ g/mL): From the standard stock solution, pipette out 1 mL and transfer it into a 10 mL volumetric flask. Dilute to the mark with the mobile phase to get a final

concentration of 10 µg/mL.

Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a quantity of the powder equivalent to 10 mg of **dolasetron mesylate** and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 30 minutes with intermittent shaking to ensure complete dissolution of the drug. Cool the solution to room temperature and make up the volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. From the filtered solution, pipette out 1 mL and transfer it into a 10 mL volumetric flask. Dilute to the mark with the mobile phase to obtain a final concentration of 10 µg/mL.

Sample Preparation (Injection): Transfer a volume of the injection formulation equivalent to 10 mg of **dolasetron mesylate** into a 100 mL volumetric flask.^[1] Add approximately 70 mL of the mobile phase and sonicate for 15 minutes. Make up the volume with the mobile phase. From this solution, pipette out 1 mL and transfer it into a 10 mL volumetric flask. Dilute to the mark with the mobile phase to obtain a final concentration of 10 µg/mL.^[1]

Method Validation Protocol

The developed analytical method was validated as per ICH Q2(R1) guidelines for the following parameters:

- **System Suitability:** The system suitability was evaluated by injecting six replicate injections of the working standard solution. The acceptance criteria were a relative standard deviation (RSD) of not more than 2.0% for the peak area, a theoretical plate count of not less than 2000, and a tailing factor of not more than 2.0.
- **Specificity (Forced Degradation Studies):** Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The **dolasetron mesylate** bulk drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The stressed samples were then analyzed by the proposed HPLC method.
 - **Acid Degradation:** 1 mL of the standard stock solution was mixed with 1 mL of 0.1 N HCl and kept at 60°C for 6 hours. The solution was then neutralized with 0.1 N NaOH and diluted to 10 mL with the mobile phase.

- Base Degradation: 1 mL of the standard stock solution was mixed with 1 mL of 0.1 N NaOH and kept at 60°C for 6 hours. The solution was then neutralized with 0.1 N HCl and diluted to 10 mL with the mobile phase.
- Oxidative Degradation: 1 mL of the standard stock solution was mixed with 1 mL of 3% hydrogen peroxide and kept at room temperature for 24 hours. The solution was then diluted to 10 mL with the mobile phase.
- Thermal Degradation: **Dolasetron mesylate** powder was kept in a hot air oven at 105°C for 48 hours. A sample was then prepared from the heat-treated powder as per the standard preparation procedure.
- Photolytic Degradation: **Dolasetron mesylate** powder was exposed to UV light (254 nm) in a UV chamber for 48 hours. A sample was then prepared from the exposed powder as per the standard preparation procedure.
- Linearity: The linearity of the method was established by constructing a calibration curve at five different concentration levels ranging from 2 to 12 µg/mL. The peak area versus concentration was plotted, and the correlation coefficient (r^2) was determined.
- Precision:
 - Method Precision (Repeatability): The precision of the method was determined by analyzing six separate sample preparations from a single batch of the tablet formulation.
 - Intermediate Precision (Ruggedness): The intermediate precision was evaluated by performing the analysis on a different day, with a different analyst, and on a different instrument.
- Accuracy (Recovery): The accuracy of the method was determined by the standard addition method. A known amount of standard drug at three different levels (80%, 100%, and 120%) was added to the pre-analyzed sample solution, and the recovery percentage was calculated.
- Robustness: The robustness of the method was evaluated by making deliberate small variations in the chromatographic conditions, such as the flow rate (± 0.1 mL/min), mobile phase composition ($\pm 2\%$ organic phase), and pH of the buffer (± 0.2 units).

- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were calculated from the standard deviation of the response and the slope of the calibration curve.

Data Presentation

Table 2: System Suitability Parameters

Parameter	Acceptance Criteria	Observed Value
Retention Time (min)	-	~5.8
Peak Area (%RSD)	≤ 2.0%	0.8%
Theoretical Plates	≥ 2000	5890
Tailing Factor	≤ 2.0	1.2

Table 3: Linearity Data

Concentration ($\mu\text{g/mL}$)	Mean Peak Area
2	158900
4	315400
6	472100
8	629800
10	785300
12	941200
Correlation Coefficient (r^2)	≥ 0.999
Linearity Range	2-12 $\mu\text{g/mL}$

Table 4: Precision Data

Parameter	% Assay	% RSD
Method Precision (n=6)	99.8	0.9
Intermediate Precision (n=6)	100.2	1.1

Table 5: Accuracy (Recovery) Data

Level	Amount Added (μ g/mL)	Amount Recovered (μ g/mL)	% Recovery	% Mean Recovery
80%	8	7.95	99.38	99.65
100%	10	9.98	99.80	
120%	12	11.97	99.75	

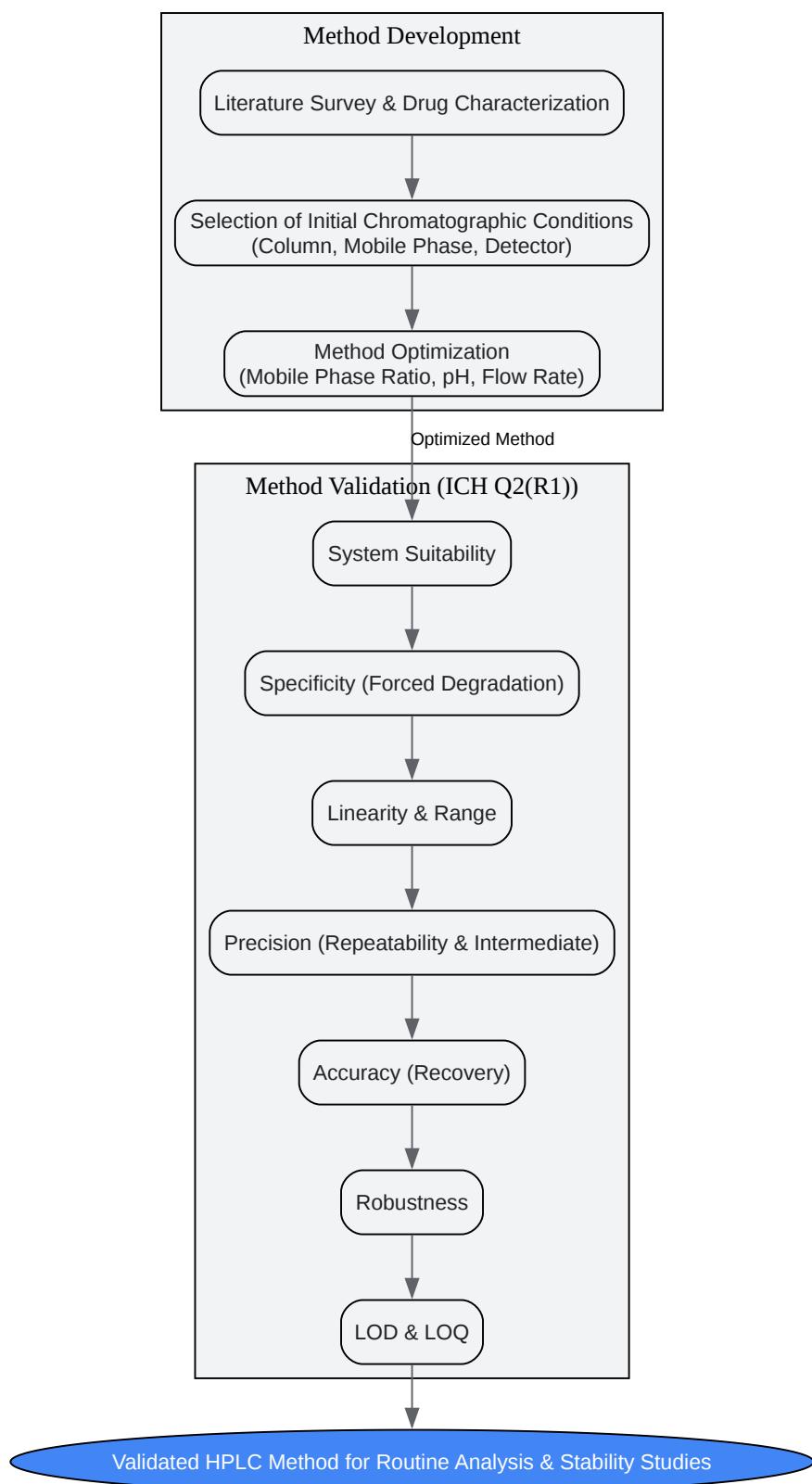
Table 6: Robustness Data

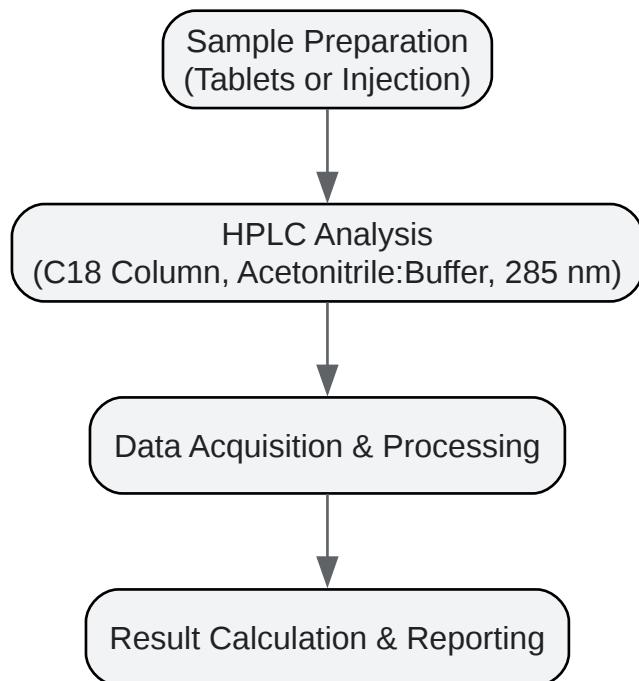
Parameter	Variation	Retention Time (min)	Tailing Factor	Theoretical Plates
Flow Rate	0.9 mL/min	6.4	1.2	5780
1.1 mL/min	5.3	1.2	5990	
Mobile Phase	48% Acetonitrile	6.1	1.3	5850
52% Acetonitrile	5.5	1.2	5910	
pH	2.8	5.9	1.2	5880
3.2	5.7	1.3	5860	

Table 7: Forced Degradation Study Results

Stress Condition	Time	% Degradation
Acid Hydrolysis (0.1 N HCl, 60°C)	6 hours	12.5
Base Hydrolysis (0.1 N NaOH, 60°C)	6 hours	18.2
Oxidative (3% H ₂ O ₂ , RT)	24 hours	8.9
Thermal (105°C)	48 hours	5.3
Photolytic (UV light)	48 hours	3.1

Mandatory Visualization





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References

- 1. ijpcbs.com [ijpcbs.com]
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